molecular formula C13H21NO4 B12870399 1-(1,2-dioxo-3,3-dimethylpentyl)-2-piperidinecarboxylic Acid

1-(1,2-dioxo-3,3-dimethylpentyl)-2-piperidinecarboxylic Acid

Cat. No.: B12870399
M. Wt: 255.31 g/mol
InChI Key: GWXADOKFGBKLOD-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 3,3-dimethyl-2-oxopentanoyl group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with 3,3-dimethyl-2-oxopentanoic acid. One common method involves the use of lithium hydroxide in methanol at low temperatures, followed by warming to room temperature . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid may involve bulk manufacturing processes that utilize custom synthesis techniques. These methods are designed to produce large quantities of the compound with consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Biological Activity

1-(1,2-Dioxo-3,3-dimethylpentyl)-2-piperidinecarboxylic acid, also known as 2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)- (CAS Number: 205388-68-7), is a compound with a unique structural framework that includes a piperidine ring and a dioxopentyl moiety. This compound has garnered attention in various scientific fields due to its potential biological activity and applications.

Structural Overview

PropertyDetails
Common Name This compound
CAS Number 205388-68-7
Molecular Formula C₁₃H₂₁N₁O₄
Molecular Weight 255.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. One notable target is FKBP12 (FK506 binding protein 12), a crucial regulator involved in various cellular processes. The compound acts as a bifunctional tool that can modulate protein interactions and influence cellular signaling pathways.

Biochemical Interactions

  • Target Proteins: The compound binds to FKBP12, which can alter its function and subsequently affect downstream signaling pathways.
  • Cellular Effects: It influences gene expression and cellular metabolism by modulating the activity of FKBP12 and related pathways.

Cellular Studies

In vitro studies have shown that this compound can significantly impact cellular functions:

  • Gene Expression: The compound has been observed to alter the expression of genes involved in apoptosis and cell proliferation.
  • Metabolic Pathways: It interacts with metabolic enzymes, influencing the flux of metabolites within the cell.

Animal Models

Research involving animal models has demonstrated the compound's efficacy in various biological contexts:

  • Dosage Effects: At lower doses, it exhibits minimal toxicity while maintaining significant biochemical activity. Higher doses may lead to altered metabolic responses.
  • Behavioral Studies: In pain models, the compound has shown potential analgesic effects by modulating pain pathways through its interaction with FKBP12.

Case Studies

Several studies have detailed the biological implications of this compound:

  • Study on Pain Modulation: A study highlighted its ability to attenuate pain responses in rat models of neuropathic pain. The results indicated that the compound could be developed as a therapeutic agent for pain management.
  • Cancer Research: Another study investigated its role in cancer cell line models, revealing that the compound could inhibit tumor growth by affecting cell cycle regulation through FKBP12 modulation.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18)

InChI Key

GWXADOKFGBKLOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O

Origin of Product

United States

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